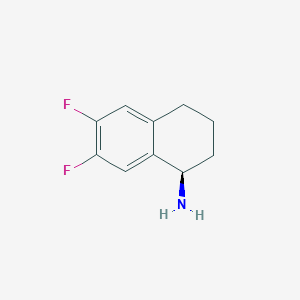

(R)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

(R)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine derivative of 1,2,3,4-tetrahydronaphthalene (tetralin) with fluorine substituents at positions 6 and 6. The compound’s stereochemistry (R-configuration) and electron-withdrawing fluorine groups make it a valuable intermediate in medicinal chemistry, particularly for targeting receptors sensitive to steric and electronic modifications. Key properties include:

Properties

Molecular Formula |

C10H11F2N |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

(1R)-6,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11F2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2/t10-/m1/s1 |

InChI Key |

DLHAFJUGDBXVBO-SNVBAGLBSA-N |

Isomeric SMILES |

C1C[C@H](C2=CC(=C(C=C2C1)F)F)N |

Canonical SMILES |

C1CC(C2=CC(=C(C=C2C1)F)F)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with tetrahydronaphthalene or its derivatives, which undergo selective fluorination at the 6 and 7 positions, followed by introduction of the amine group at the 1-position with control over the (R)-configuration.

Fluorination Approaches

Selective difluorination at the 6 and 7 positions can be achieved via electrophilic fluorination reagents or by using pre-fluorinated aromatic precursors. Although specific fluorination protocols for this compound are limited in the public domain, related literature suggests that controlled fluorination of aromatic rings followed by partial hydrogenation can yield the desired difluoro-tetrahydronaphthalene framework.

Detailed Preparation Methods

Stereoselective Amination via Coupling Reactions

A robust method involves coupling (R)-1,2,3,4-tetrahydronaphthalen-1-amine with activated carboxylic acid derivatives or peptide coupling reagents to achieve high yields of the amine-functionalized product with stereochemical integrity.

- Reagents: (R)-1,2,3,4-Tetrahydronaphthalen-1-amine, diisopropylethylamine (DIPEA), HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole hydrate), and DMF as solvent.

- Conditions: The amine is added to a DMF solution containing DIPEA and the activated acid derivative, stirred at room temperature under nitrogen atmosphere overnight.

- Workup: The reaction mixture is diluted with ethyl acetate and washed sequentially with citric acid, brine, sodium bicarbonate, and water to remove impurities.

- Purification: Flash chromatography on silica gel using dichloromethane and ethyl ether mixtures yields the product as a white solid.

- Yield: Typically high, around 87-93% with >99% purity confirmed by HPLC.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Coupling | (R)-tetrahydronaphthalen-1-amine, HBTU, HOBt, DIPEA, DMF, RT, overnight | 87-93 | High stereoselectivity and purity |

This method is exemplified in the synthesis of related derivatives and can be adapted for the difluoro-substituted analog by using the appropriately fluorinated amine precursor.

Peptide Coupling with Boc-Protected Amino Acids

Another approach uses Boc-L-proline or similar Boc-protected amino acids activated by carbodiimide chemistry (EDC) in the presence of HOBt and DIPEA in dichloromethane under nitrogen. The (R)-tetrahydronaphthalen-1-amine is added, and the reaction proceeds at room temperature for 24 hours.

- Workup: Extraction with ethyl acetate, washing with citric acid, sodium bicarbonate, and brine.

- Yield: Moderate to high, depending on substrate purity and reaction scale.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Carbodiimide coupling | Boc-L-proline, EDC, HOBt, DIPEA, DCM, RT, 24 h | ~85-90 | Suitable for amide bond formation with chiral amines |

Purification and Characterization

Purification methods typically involve flash chromatography on silica gel using solvent gradients of dichloromethane, ethyl acetate, and hexane. The products are characterized by:

- NMR spectroscopy: Confirming chemical shifts consistent with the tetrahydronaphthalene ring and fluorine substituents.

- LCMS or MS: Molecular ion peaks confirming molecular weight.

- HPLC: Purity assessment, often >99%.

- Melting point determination: For solid products.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Peptide coupling with HBTU/HOBt | (R)-amine, HBTU, HOBt, DIPEA, DMF | RT, overnight | 87-93 | High stereoselectivity, mild conditions | Requires activated acid derivatives |

| Carbodiimide coupling with Boc-amino acids | Boc-L-proline, EDC, HOBt, DIPEA, DCM | RT, 24 h | 85-90 | Good for amide formation | Longer reaction time |

| One-pot Overman rearrangement + RCM | Allylic trichloroacetimidate, Grubbs catalyst | 160 °C (Overman), RT (RCM) | 70-75 | Efficient ring formation, versatile | Requires high catalyst loading |

Chemical Reactions Analysis

Types of Reactions: ®-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound's structural characteristics suggest potential applications in drug development. The fluorine substituents at the 6 and 7 positions may enhance the compound's lipophilicity and bioavailability, making it suitable for various therapeutic applications. Research indicates that compounds with similar structures have shown promise as inhibitors in different biological pathways, particularly in cancer therapy and neuropharmacology .

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of tetrahydronaphthalene compounds exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The specific mechanisms involve the modulation of signaling pathways related to cell growth and survival .

- Neuroprotective Effects : Research has indicated that certain tetrahydronaphthalene derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

Liquid Crystalline Applications

(R)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has been explored for its use in liquid-crystalline materials. These materials are essential for the development of advanced display technologies and electronic devices. The compound's unique properties allow it to function effectively within liquid-crystalline mixtures, enhancing their electro-optical performance .

Case Studies

- Display Technologies : Patents have been filed for the use of (R)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalene derivatives in ferroelectric liquid crystals for display applications. These materials demonstrate improved switching speeds and stability compared to traditional liquid crystalline compounds .

Synthetic Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions such as nucleophilic substitutions and coupling reactions, making it valuable in the synthesis of more complex organic molecules .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ®-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atoms and the amine group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The ®-configuration ensures that the compound fits precisely into the active sites of these targets, modulating their function and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

(R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine

- Key Differences : Fluorines at positions 5 and 7 (vs. 6 and 7 in the target compound).

- Impact : Altered electronic distribution and steric interactions may reduce affinity for receptors requiring para-substitution patterns.

- Molecular Weight : 183.2 g/mol (identical to the target compound) .

(S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

- Key Differences : Fluorines at positions 6 and 8; S-configuration.

- Impact : The S-enantiomer may exhibit divergent biological activity due to reversed stereochemistry.

- Molecular Weight : 183.20 g/mol .

Halogen-Substituted Analogs

(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

- Key Differences : Bromine substituent at position 7 (vs. fluorines).

- Impact : Bromine’s larger atomic radius and lower electronegativity increase lipophilicity and alter binding kinetics.

- Molecular Weight : 262.57 g/mol (hydrochloride salt) .

5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

- Key Differences : Chlorine substituent at position 5.

- Impact : Chlorine’s moderate electronegativity and lipophilicity balance electronic and steric effects.

- Molecular Weight : 183.66 g/mol (free base) .

Functional Group Variants

6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

- Key Differences : N-methylation replaces a primary amine with a secondary amine.

- Molecular Weight : 161.24 g/mol .

Comparative Data Table

Biological Activity

(R)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

The molecular formula of (R)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is with a molecular weight of approximately 183.20 g/mol. The compound features two fluorine atoms substituted at the 6 and 7 positions of the tetrahydronaphthalene ring, which contributes to its distinct chemical behavior and potential applications in various fields, particularly in medicinal chemistry and material science .

| Property | Value |

|---|---|

| Molecular Formula | C10H10F2N |

| Molecular Weight | 183.20 g/mol |

| Structure | Structure |

| CAS Number | 1213560-06-5 |

Biological Activity

The biological activity of (R)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has been explored in various studies, indicating its potential as a pharmacological agent.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of fluorine atoms enhances its interaction with biological targets, leading to increased potency against cancer cells .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of (R)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine on different cancer cell lines (e.g., HT29 and Jurkat), it demonstrated an IC50 value of approximately 15 µM against HT29 cells . This indicates a promising potential for further development as an anticancer drug.

Anti-inflammatory Activity

The compound also shows anti-inflammatory properties. In preclinical models of inflammation, it has been observed to reduce levels of pro-inflammatory cytokines significantly. This suggests that (R)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine could be beneficial in treating inflammatory diseases .

Neuroprotective Effects

Moreover, there is emerging evidence supporting its neuroprotective effects. Animal studies indicate that the compound may help mitigate neurodegeneration by inhibiting oxidative stress pathways . This opens avenues for exploring its application in neurodegenerative diseases such as Alzheimer's.

Synthesis Methods

The synthesis of (R)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps:

- Fluorination : The introduction of fluorine atoms at the 6 and 7 positions is achieved through electrophilic fluorination methods.

- Reduction : The reduction of corresponding precursors leads to the formation of the tetrahydronaphthalene structure.

- Amine Formation : Final steps involve amination processes to yield the desired amine product.

These methods highlight the complexity involved in synthesizing this compound while ensuring high purity and yield .

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Fluorination | Electrophilic addition of fluorine |

| Reduction | Conversion of precursors to tetrahydronaphthalene |

| Amination | Formation of amine from tetrahydronaphthalene |

Q & A

Basic: What are the key structural features and stereochemical considerations for (R)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine?

The compound features a tetrahydronaphthalene backbone with fluorine atoms at positions 6 and 7, and an amine group at position 1. The (R)-configuration at the chiral center (C1) is critical for enantioselective interactions. Fluorine substituents influence electronic properties (e.g., electron-withdrawing effects) and steric hindrance, impacting reactivity and binding affinity. Stereochemical analysis via X-ray crystallography (e.g., bond angles and torsion angles) or chiral HPLC is essential to confirm configuration .

Basic: What synthetic methodologies are commonly employed to prepare (R)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine?

Two primary approaches are used:

- Enzymatic Resolution : Transaminases (e.g., (R)-specific transaminases) catalyze the conversion of ketone precursors to the (R)-enantiomer in aqueous buffer (pH 7.5, 28°C) with high enantiomeric excess (e.g., 61% ee) .

- Chiral Auxiliary-Assisted Synthesis : Imine intermediates (e.g., tert-butanesulfinyl derivatives) enable stereocontrol during nucleophilic addition, followed by acid hydrolysis to isolate the (R)-isomer. Purification via column chromatography (hexane/AcOEt) ensures purity .

Basic: What safety precautions are recommended for handling this compound in the laboratory?

- Storage : Keep in a cool, dry place away from ignition sources (≥25°C). Use inert gas (N₂/Ar) for moisture-sensitive samples .

- Handling : Wear PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .

- Emergency Response : In case of exposure, rinse with water for 15 minutes and seek medical attention with the compound label .

Advanced: How can enantioselective synthesis be optimized to improve yield and enantiomeric excess (ee)?

- Enzyme Engineering : Mutagenesis of transaminases (e.g., AAN21261) enhances substrate specificity and catalytic efficiency. Directed evolution or computational design (DFT-guided active site modifications) can improve ee to >95% .

- Solvent Optimization : Use co-solvents (e.g., DMSO or ionic liquids) to stabilize enzyme activity and reduce substrate inhibition .

- Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enzymatic reactions to recycle undesired enantiomers .

Advanced: What analytical techniques are most effective for assessing stereochemical purity and conformational stability?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases for baseline separation of enantiomers .

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H···N interactions) and confirm absolute configuration via Flack parameter analysis .

- NMR Spectroscopy : NMR distinguishes fluorine environments, while NOESY reveals spatial proximity of substituents .

Advanced: How can computational methods (e.g., DFT) predict reactivity and regioselectivity in fluorinated tetrahydronaphthalene derivatives?

- Transition State Modeling : DFT calculations (B3LYP/6-31G*) identify energy barriers for fluorination or amination steps, guiding reaction pathway selection .

- Electrostatic Potential Maps : Visualize electron density distribution to predict nucleophilic/electrophilic sites influenced by fluorine substitution .

- MD Simulations : Assess conformational flexibility (e.g., ring puckering) to optimize ligand-receptor interactions in drug design .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

- Meta-Analysis : Cross-reference bioactivity datasets (e.g., IC₅₀ values) with structural analogs (e.g., 7-methyl or 5-bromo derivatives) to identify substituent-dependent trends .

- Assay Standardization : Control variables (e.g., cell line passage number, solvent concentration) to minimize inter-lab variability. Use reference standards (e.g., EP Impurity B) for calibration .

Advanced: What strategies are effective for impurity profiling and quantification in enantiomerically enriched samples?

- LC-MS/MS : Detect trace impurities (e.g., diastereomers or des-fluoro byproducts) with MRM transitions specific to their m/z ratios .

- Chiral SFC : Supercritical fluid chromatography (CO₂/MeOH) offers high-resolution separation of closely related impurities at lower pressures than HPLC .

- Stability Studies : Accelerated degradation (40°C/75% RH) identifies degradation pathways (e.g., oxidative defluorination) for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.